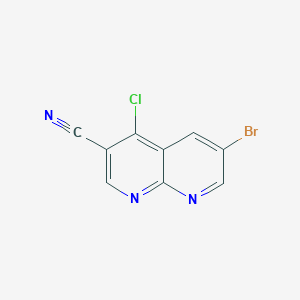

6-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloro-1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrClN3/c10-6-1-7-8(11)5(2-12)3-13-9(7)14-4-6/h1,3-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMBKEMIEHGWPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NC=C(C(=C21)Cl)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201235361 | |

| Record name | 6-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234615-92-9 | |

| Record name | 6-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies Utilizing 6 Bromo 4 Chloro 1,8 Naphthyridine 3 Carbonitrile

Nucleophilic Aromatic Substitution Reactions on Halogenated Positions

The electron-deficient nature of the 1,8-naphthyridine (B1210474) ring system, further enhanced by the electron-withdrawing carbonitrile group, renders the chloro and bromo substituents susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a diverse range of functional groups.

Substitution with Oxygen, Nitrogen, and Sulfur Nucleophiles

The chlorine atom at the C4-position is generally more reactive towards nucleophiles than the bromine atom at the C6-position. This preferential reactivity allows for selective functionalization. For instance, reactions with various amines lead to the corresponding 4-amino-6-bromo-1,8-naphthyridine-3-carbonitrile derivatives. While specific examples with a wide array of O, N, and S nucleophiles on this exact substrate are not extensively documented in readily available literature, the general reactivity pattern of similar dihalogenated heterocycles suggests that alkoxides (such as sodium methoxide (B1231860) or ethoxide) and thiolates (like sodium thiophenoxide) would also preferentially displace the C4-chloro group under appropriate conditions.

A study on the synthesis of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues demonstrated the reaction of a related 2-chloro-1,8-naphthyridine (B101967) derivative with substituted anilines in the presence of sodium carbonate and potassium iodide in DMF to yield the corresponding amino-substituted products. This highlights the utility of nitrogen nucleophiles in displacing a chloro substituent on the naphthyridine ring.

Influence of Electronic and Steric Factors on Regioselectivity

The regioselectivity of nucleophilic aromatic substitution on 6-bromo-4-chloro-1,8-naphthyridine-3-carbonitrile is primarily governed by electronic effects. The C4-position is electronically more deficient than the C6-position due to its proximity to the electron-withdrawing nitrogen atom at position 8 and the carbonitrile group at position 3. This increased electrophilicity makes the C4-carbon the preferred site for nucleophilic attack.

Steric factors can also play a role, although they are generally considered secondary to electronic effects in this system. Bulky nucleophiles might show a decreased rate of reaction at the C4-position, but the inherent electronic bias strongly favors substitution at this site. In dihalogenated pyridines, for example, the halide at the 4-position is typically more labile towards nucleophilic displacement than a halide at the 6-position due to the electronic activation provided by the ring nitrogen.

Cross-Coupling Reactions at Bromo and Chloro Sites

Palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, alkyl, alkynyl, and amino moieties at the halogenated positions.

Suzuki-Miyaura, Heck, and Sonogashira Coupling Reactions

The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for selective cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the naphthyridine core and an organoboron reagent. It is anticipated that under carefully controlled conditions (e.g., using a mild base and a suitable palladium catalyst/ligand system), selective coupling at the more reactive C6-bromo position can be achieved, leaving the C4-chloro group intact for subsequent transformations. Studies on other dihalogenated heterocycles have demonstrated that catalyst and ligand choice can significantly influence site-selectivity. For instance, in 2,4-dichloropyridines, certain palladium catalysts can favor coupling at the C4 position.

Heck Coupling: While specific examples with this compound are scarce, the Heck reaction would be expected to proceed preferentially at the C6-bromo position to introduce alkenyl substituents.

Sonogashira Coupling: This reaction is used to introduce alkyne functionalities. The higher reactivity of the C-Br bond makes the C6-position the likely site for the initial Sonogashira coupling. Research on brominated pyridine (B92270) derivatives has shown that Sonogashira coupling can be effectively carried out using catalysts like Pd(PPh₃)₄ and a copper(I) co-catalyst. nih.gov

Below is a hypothetical representation of selective cross-coupling reactions:

| Reaction Type | Coupling Partner | Expected Major Product |

| Suzuki-Miyaura | Arylboronic acid | 6-Aryl-4-chloro-1,8-naphthyridine-3-carbonitrile |

| Heck | Alkene | 6-Alkenyl-4-chloro-1,8-naphthyridine-3-carbonitrile |

| Sonogashira | Terminal alkyne | 6-Alkynyl-4-chloro-1,8-naphthyridine-3-carbonitrile |

Amination and Amidation via Palladium-Catalyzed Transformations

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to other cross-coupling reactions, the C6-bromo position is expected to be more reactive than the C4-chloro position. This allows for the selective introduction of a wide variety of primary and secondary amines, as well as amides, at the C6-position. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. For instance, the use of bulky biarylphosphine ligands has been shown to be effective in the amination of aryl halides. wikipedia.orgresearchgate.net

Reactions Involving the Carbonitrile Functional Group

The carbonitrile group at the C3-position is a versatile functional handle that can be transformed into various other functionalities, further expanding the chemical diversity of the derivatives.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 6-bromo-4-chloro-1,8-naphthyridine-3-carboxylic acid. This carboxylic acid can then be further derivatized, for example, by forming amides or esters.

Reduction: The carbonitrile can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to introduce a basic side chain at the C3-position.

Cycloaddition: The nitrile group can participate in cycloaddition reactions. For example, reaction with sodium azide (B81097) can lead to the formation of a tetrazole ring, resulting in a 6-bromo-4-chloro-3-(1H-tetrazol-5-yl)-1,8-naphthyridine derivative. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry.

The following table summarizes potential transformations of the carbonitrile group:

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid |

| Reduction | LiAlH₄ or H₂/Catalyst | Aminomethyl |

| Cycloaddition | NaN₃ | Tetrazole |

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group at the C-3 position of the 1,8-naphthyridine ring is susceptible to hydrolysis, a common transformation that converts nitriles to carboxylic acids. This reaction can be carried out under either acidic or basic conditions. The resulting 6-bromo-4-chloro-1,8-naphthyridine-3-carboxylic acid is a versatile intermediate for further derivatization, such as esterification or amidation, to produce a wide array of compounds with potential biological activities.

The general mechanism for nitrile hydrolysis involves the nucleophilic attack of water (in acidic conditions, often protonated to increase electrophilicity of the nitrile carbon) or a hydroxide (B78521) ion (in basic conditions) on the carbon atom of the nitrile group. This is followed by a series of proton transfer and tautomerization steps, leading to the formation of a primary amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid.

Reduction to Amines

The nitrile functionality can also be reduced to a primary amine, specifically an aminomethyl group, by employing various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst), or other hydride reagents.

The resulting 6-bromo-4-chloro-1,8-naphthyridine-3-aminomethyl derivative introduces a basic amino group, which can significantly alter the physicochemical properties and biological activity of the molecule. This primary amine can be further functionalized, for example, through acylation, alkylation, or sulfonylation, to generate a library of derivatives for structure-activity relationship studies.

Cycloaddition Reactions and Heterocycle Annulation

The 1,8-naphthyridine scaffold can participate in cycloaddition reactions, leading to the formation of fused heterocyclic systems. While specific examples involving this compound are not extensively documented, the general reactivity of the naphthyridine ring system suggests potential for such transformations.

For instance, the electron-deficient nature of the pyridine rings in the naphthyridine core could make it a suitable dienophile in Diels-Alder reactions with electron-rich dienes. Furthermore, the nitrile group can undergo [3+2] cycloaddition reactions with azides to form tetrazole rings, a common strategy in medicinal chemistry to introduce a metabolically stable acidic group.

Heterocycle annulation, the process of building a new ring onto an existing one, can also be envisioned. For example, the chloro group at the C-4 position can be displaced by a nucleophile that is part of a difunctional molecule, leading to a subsequent cyclization reaction to form a new fused ring.

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

The systematic derivatization of the this compound scaffold is crucial for understanding the structure-activity relationships (SAR) of the resulting compounds. By modifying the substituents at the C-3, C-4, and C-6 positions, researchers can probe the molecular interactions with biological targets and optimize for desired properties such as potency, selectivity, and pharmacokinetic profile.

Systematic Structural Modifications Based on the this compound Scaffold

SAR studies on 1,8-naphthyridine derivatives have revealed the importance of substituents at various positions for their biological activity, including antimicrobial and anticancer effects. nih.gov Modifications at the C-3 position, often involving the carbonitrile or its derivatives like carboxylic acids and amides, have been shown to be critical for the potency and binding efficiency of these compounds to their biological targets. nih.gov

For instance, in the context of antibacterial agents, the 3-carboxylic acid moiety is a key feature of many quinolone and naphthyridone antibiotics, as it is involved in binding to the DNA gyrase enzyme. nih.gov Similarly, for anticancer applications, the nature of the substituent at C-3 can influence the compound's ability to interact with specific kinases or other cellular targets. ekb.eg

The chloro group at C-4 is a versatile handle for introducing a variety of substituents through nucleophilic aromatic substitution reactions. Replacing the chloro group with different amines, alcohols, or thiols can significantly impact the compound's activity and selectivity.

The bromo group at C-6 offers another point of modification, for example, through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, which can modulate the electronic and steric properties of the molecule.

Impact of Substituent Variations on Molecular Interactions

The variations in substituents on the this compound scaffold directly influence the molecular interactions with biological macromolecules. These interactions can be of various types, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

For example, the introduction of a hydrogen bond donor or acceptor at a specific position can lead to a stronger and more specific interaction with the active site of an enzyme or a receptor. The size and shape of the substituent can also play a crucial role in determining the binding affinity, as it needs to fit into the binding pocket of the target protein.

A hypothetical SAR study could involve synthesizing a series of derivatives where the chloro group at C-4 is replaced by different substituted anilines. The biological activity of these compounds would then be evaluated to determine the effect of the substituent on the aniline (B41778) ring.

Spectroscopic and Analytical Methodologies for Structural Elucidation of 6 Bromo 4 Chloro 1,8 Naphthyridine 3 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of 6-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile and its analogs. nih.govrsc.org

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals provide detailed information about the electronic environment and connectivity of the protons. For the 1,8-naphthyridine (B1210474) core, the aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The specific positions of the bromine, chlorine, and nitrile substituents significantly influence the exact chemical shifts of the remaining protons on the bicyclic system.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum will show distinct signals for each unique carbon atom, including the quaternary carbons of the nitrile group and those bearing the halogen substituents. The chemical shifts in ¹³C NMR are indicative of the hybridization and electronic environment of the carbon atoms. For instance, the carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of δ 115-120 ppm. preprints.org

Table 1: Typical NMR Spectral Data for Substituted 1,8-Naphthyridine Derivatives

| Nucleus | Type of Atom | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Naphthyridine core) | 8.0 - 9.0 |

| ¹³C | Aromatic Carbons | 120 - 160 |

| ¹³C | Nitrile Carbon (-C≡N) | 115 - 120 |

Note: The exact chemical shifts for this compound will depend on the solvent used and the specific electronic effects of the substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of its chemical bonds.

For this compound, the most prominent and diagnostic absorption band is that of the nitrile (C≡N) group. This group typically exhibits a sharp, medium-intensity absorption in the range of 2200-2260 cm⁻¹. preprints.org Other key vibrations include the C=N and C=C stretching vibrations within the aromatic naphthyridine rings, which are expected in the 1500-1650 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are also present but occur at lower frequencies (typically below 800 cm⁻¹), which can sometimes be more difficult to assign definitively. ekb.eg

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Nitrile | C≡N stretch | 2200 - 2260 |

| Aromatic Rings | C=N, C=C stretch | 1500 - 1650 |

| Aryl Halide | C-Cl stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) is particularly crucial as it can determine the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. rsc.org For this compound, the molecular formula is C₉H₃BrClN₃, with a calculated monoisotopic mass of approximately 266.93 g/mol .

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine also has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion (M⁺), with major peaks at M, M+2, and M+4, whose relative intensities are predictable and serve as a clear indicator of the presence of one bromine and one chlorine atom.

Table 3: Predicted Isotopic Distribution for the Molecular Ion [C₉H₃BrClN₃]⁺

| Ion | Isotopic Composition | Calculated m/z | Relative Abundance (%) |

|---|---|---|---|

| M⁺ | C₉H₃⁷⁹Br³⁵ClN₃ | 266.9309 | 100.0 |

| [M+2]⁺ | C₉H₃⁸¹Br³⁵ClN₃ / C₉H₃⁷⁹Br³⁷ClN₃ | 268.9289 | 128.9 |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. For a pure sample of this compound, the experimental values should align closely (typically within ±0.4%) with the calculated theoretical percentages, thus providing strong evidence for both the elemental composition and the purity of the compound. nih.govrsc.org

Table 4: Elemental Composition of C₉H₃BrClN₃

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 108.099 | 40.26 |

| Hydrogen | H | 1.008 | 3.024 | 1.13 |

| Bromine | Br | 79.904 | 79.904 | 29.76 |

| Chlorine | Cl | 35.453 | 35.453 | 13.20 |

| Nitrogen | N | 14.007 | 42.021 | 15.65 |

| Total | | | 268.501 | 100.00 |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for both the purification of the final product and the assessment of its purity. High-performance liquid chromatography and thin-layer chromatography are standard techniques used for these purposes.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound. synblock.com A small amount of the sample is dissolved and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases.

For a compound like this compound, a reverse-phase HPLC method is commonly employed. This typically involves a C18 (nonpolar) stationary phase and a polar mobile phase, such as a gradient mixture of water and acetonitrile, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A pure sample will show a single major peak. thermofisher.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily to monitor the progress of chemical reactions and to quickly assess the purity of fractions during purification (e.g., column chromatography). nih.gov

In a typical TLC analysis, the compound is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a chamber containing a suitable mobile phase (eluent), often a mixture of solvents like ethyl acetate (B1210297) and hexane. The mobile phase ascends the plate via capillary action, and the components of the sample move at different rates depending on their polarity and affinity for the stationary and mobile phases. The separated spots are visualized, commonly under UV light, as aromatic compounds like naphthyridines are UV-active. The purity is qualitatively assessed by the presence of a single spot for the desired compound. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ethyl acetate |

| Hexane |

Single Crystal X-ray Diffraction for Definitive Structural Confirmation

In the study of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives, single-crystal X-ray diffraction has been employed to gain a deeper understanding of their molecular structures. rsc.org For instance, a suitable single crystal was developed and analyzed for the compound ANA-5, a derivative of the 1,8-naphthyridine-3-carbonitrile scaffold, to elucidate its structural features. rsc.orgnih.gov The crystallographic data obtained from such analyses are crucial for confirming the connectivity of atoms and the stereochemistry of the molecule, which is vital for structure-activity relationship (SAR) studies. nih.gov

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The key parameters derived from this analysis are summarized in a crystallographic data table.

Table 1: Representative Crystallographic Data for a 1,8-Naphthyridine-3-Carbonitrile Derivative

| Parameter | Value |

| Chemical Formula | C₁₉H₁₉N₅O₂ |

| Formula Weight | 365.40 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 11.234(5) |

| α (°) | 90 |

| β (°) | 105.12(3) |

| γ (°) | 90 |

| Volume (ų) | 1698.5(12) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.430 |

| Absorption Coeff. (mm⁻¹) | 0.100 |

| F(000) | 768 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| θ range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 10123 |

| Independent reflections | 3876 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.052, wR₂ = 0.135 |

| R indices (all data) | R₁ = 0.068, wR₂ = 0.148 |

Note: The data presented in this table is representative of a typical 1,8-naphthyridine derivative and is intended for illustrative purposes.

The data in the table provides a comprehensive overview of the crystal structure. The unit cell parameters (a, b, c, α, β, γ) define the size and shape of the basic repeating unit of the crystal. The space group (P2₁/c) describes the symmetry elements present within the crystal. The R-factor (R₁) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, with lower values indicating a better fit.

Through the detailed analysis of the crystal structure, researchers can confirm the planarity of the naphthyridine ring system, the orientation of the carbonitrile group, and the conformation of any substituent groups. This precise structural information is fundamental for understanding the intermolecular interactions within the crystal lattice and for rational drug design and development.

Computational and Theoretical Investigations of 6 Bromo 4 Chloro 1,8 Naphthyridine 3 Carbonitrile and Its Analogs

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, orbital energies, and reactivity, providing a basis for predicting chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. nih.gov For analogs of 6-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-31G(d,p), are employed to optimize the molecular structure and analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energies of the HOMO and LUMO are critical indicators of a molecule's chemical reactivity and kinetic stability. HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important parameter; a smaller energy gap suggests that the molecule is more reactive as it requires less energy to be excited. nih.gov In studies of related halogenated compounds, analysis of the FMOs reveals that charge transfer often occurs within the molecule upon excitation. nih.gov The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attacks.

| Parameter | Significance | Typical Findings for Related Heterocycles |

| HOMO Energy | Electron-donating ability; susceptibility to electrophilic attack. | The HOMO is often localized on the fused aromatic ring system. |

| LUMO Energy | Electron-accepting ability; susceptibility to nucleophilic attack. | The LUMO is also typically distributed across the naphthyridine core. |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | Charge transfer occurs within the molecule upon excitation. |

This table presents generalized findings for heterocyclic compounds studied with DFT, illustrating the type of data generated.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential.

Typically, red or yellow areas indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These regions are often associated with electronegative atoms like nitrogen or oxygen. Blue areas indicate positive electrostatic potential, which are electron-deficient and represent sites for nucleophilic attack. Green areas denote neutral potential. For the 1,8-naphthyridine (B1210474) scaffold, the nitrogen atoms of the pyridine (B92270) rings and the cyano group are expected to be regions of negative potential, while the hydrogen atoms are associated with positive potential. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

The 1,8-naphthyridine core is a well-known scaffold in inhibitors of critical bacterial and human enzymes. Docking studies on analogs of this compound have provided detailed insights into their binding modes.

Enoyl-ACP Reductase (InhA): In studies targeting Mycobacterium tuberculosis, 1,8-naphthyridine-3-carbonitrile (B1524053) analogs have been docked into the active site of InhA. For instance, the highly active compound ANA-12 was shown to fit into the binding pocket, forming key interactions with amino acid residues and the NAD+ cofactor, thereby explaining its potent anti-tubercular activity. rsc.orgnih.gov

DNA Gyrase and Topoisomerase: The naphthyridine framework is a classic pharmacophore for targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. researchgate.netnih.gov Docking simulations of brominated naphthyridone analogs reveal binding poses similar to those of co-crystallized quinolone ligands. researchgate.net These studies propose that the compounds interact with the DNA-cleavage complex, stabilizing it and leading to bacterial cell death. Similarly, other substituted 1,8-naphthyridines have been shown to bind effectively in the etoposide (B1684455) binding pocket of human topoisomerase IIβ, suggesting a role as "Topo II poisons". nih.gov

Docking programs calculate a scoring function to estimate the binding affinity, typically expressed in kcal/mol. A more negative score indicates a stronger predicted binding affinity. For various 1,8-naphthyridine derivatives, these scores have been correlated with experimental biological activity. researchgate.net For example, brominated oxadiazole derivatives of naphthyridine showed a good correlation between their calculated binding energy (ΔG) and their observed Minimum Inhibitory Concentration (MIC) values against various bacterial strains. researchgate.net These calculations help prioritize which synthesized compounds should be advanced for further biological testing.

| Compound Series / Analog | Target Enzyme | Docking Score / Binding Energy (kcal/mol) | Reference |

| Naphthyridine-thiosemicarbazides | S. aureus DNA Gyrase | -7.2 to -9.1 | researchgate.net |

| Brominated Naphthyridine-oxadiazoles | S. aureus DNA Gyrase | -7.8 to -9.5 | researchgate.net |

| 1-Ethyl-7-methyl-1,8-naphthyridine derivative (10c) | Human A2A Receptor | -8.407 (Docking Score) / -56.60 (MMGBSA dG) | nih.gov |

| N-phenyl-1,8-naphthyridine derivative (13b) | Human A2A Receptor | -8.562 (Docking Score) / -64.13 (MMGBSA dG) | nih.gov |

| Piperazine-naphthalimide derivative (SA7) | Carbonic Anhydrase IX | -8.61 (Binding Affinity) | mdpi.com |

This table presents representative data from studies on 1,8-naphthyridine analogs and other related heterocyclic compounds to illustrate the range of calculated binding affinities.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms and molecules over time, MD can assess the stability of the docked complex and provide a more refined understanding of the intermolecular interactions.

In studies of 1,8-naphthyridine analogs, MD simulations are typically run for durations such as 100 nanoseconds to investigate the stability of the ligand within the enzyme's active site. rsc.orgmdpi.com Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in its predicted pose and that the protein structure is not significantly perturbed. nih.govmdpi.com RMSF analysis can highlight which parts of the protein are flexible and which are directly involved in the interaction with the ligand. These simulations have confirmed that potent 1,8-naphthyridine-3-carbonitrile analogs form stable complexes with their target enzymes, validating the results obtained from molecular docking. rsc.orgnih.gov

Analysis of Protein-Ligand Complex Stability

A critical aspect of computational drug design is to assess the stability of the complex formed between a ligand, such as a 1,8-naphthyridine derivative, and its target protein. Molecular Dynamics (MD) simulations are a powerful tool for this purpose, providing insights into the dynamic behavior of the protein-ligand complex over time.

In studies of 1,8-naphthyridine analogs, MD simulations have been employed to confirm the stability of the docked poses within the active site of a target receptor. For instance, simulations of newly synthesized 1,8-naphthyridine derivatives targeting the human A2A adenosine (B11128) receptor suggested the formation of a stable complex. nih.gov Similarly, MD simulations lasting 100 nanoseconds were used to investigate the stability and intermolecular interactions of a highly active 1,8-naphthyridine-3-carbonitrile analog with the enoyl-ACP reductase (InhA) from M. tuberculosis. rsc.org

Investigation of Water-Mediated and Hydrophobic Interactions

The binding of a ligand to a protein is governed by a complex interplay of various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and water-mediated contacts. Understanding these interactions is key to optimizing the affinity and specificity of a drug candidate.

Hydrophobic interactions, which are driven by the tendency of nonpolar molecules to aggregate in an aqueous environment, are often a major contributor to the stability of protein-ligand complexes. nih.gov Computational analyses of 1,8-naphthyridine derivatives frequently reveal the importance of hydrophobic interactions with specific amino acid residues in the target's active site.

For example, in the study of 1,8-naphthyridine-3-carbonitrile analogs as anti-mycobacterial agents, the analysis of MD simulation trajectories would typically reveal the specific residues involved in both hydrophobic and water-mediated interactions, providing a detailed picture of the binding mode.

In Silico Prediction of Molecular Properties Relevant to Biological Activity

In silico tools are widely used to predict the physicochemical properties of compounds that are relevant to their biological activity and "drug-likeness". nih.gov These predictions help in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic profiles.

Molecular descriptors are numerical values that characterize the properties of a molecule. Two of the most important descriptors in drug discovery are the Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP).

TPSA is a measure of the polar surface area of a molecule, which is a good predictor of its ability to permeate cell membranes. A lower TPSA is generally associated with better cell permeability.

LogP is a measure of the lipophilicity or "greasiness" of a molecule. It influences the compound's solubility, absorption, and distribution in the body. An optimal LogP range is crucial for a drug candidate.

Table 1: Predicted Molecular Descriptors for Representative 1,8-Naphthyridine Derivatives

| Compound | Molecular Weight (g/mol) | Predicted LogP | TPSA (Ų) |

|---|---|---|---|

| 1,8-Naphthyridine Analog 1 | 350.4 | 3.2 | 65.7 |

| 1,8-Naphthyridine Analog 2 | 412.3 | 4.1 | 78.5 |

| 1,8-Naphthyridine Analog 3 | 388.2 | 2.8 | 85.1 |

Note: The data in this table is representative of typical values for 1,8-naphthyridine derivatives and is for illustrative purposes only. Specific values for this compound and its direct analogs would require dedicated computational analysis.

"Drug-likeness" is a qualitative concept used in drug discovery to assess whether a compound has properties that make it a likely candidate for an oral drug. nih.gov Several rule-based filters are used to evaluate drug-likeness, with Lipinski's Rule of Five being the most well-known.

Lipinski's Rule of Five states that an orally active drug generally has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A LogP value not greater than 5.

Compounds that comply with these rules are considered to have a higher probability of good oral bioavailability. In silico studies of novel 1,8-naphthyridine derivatives routinely involve checking for compliance with Lipinski's Rule of Five and other similar filters to guide the selection of compounds for synthesis and further testing. rsc.org

De Novo Design and Virtual Screening of Novel 1,8-Naphthyridine Derivatives

Computational chemistry offers powerful tools for the discovery of novel bioactive molecules. Two such approaches are de novo design and virtual screening.

De novo design involves the use of computational algorithms to design novel molecules that are predicted to bind to a specific biological target. This approach can be used to generate new chemical entities with desired properties, starting from a basic scaffold like 1,8-naphthyridine.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This can be done through ligand-based methods, which search for molecules similar to known active compounds, or structure-based methods, which dock candidate molecules into the 3D structure of the target protein to predict their binding affinity.

The 1,8-naphthyridine scaffold serves as a valuable starting point for both de novo design and virtual screening campaigns aimed at discovering new therapeutic agents for a variety of diseases. researchgate.net For example, a virtual screen could be performed on a large chemical database to identify compounds containing the 1,8-naphthyridine core that are predicted to bind to a specific kinase or receptor. Similarly, de novo design algorithms could be used to grow novel side chains from the this compound core to optimize its interaction with a target protein.

Advanced Applications and Emerging Research Directions for 1,8 Naphthyridine Derivatives

Application in Materials Science

The unique electronic and structural properties of the 1,8-naphthyridine (B1210474) core make it a valuable component in the design of novel materials with advanced functionalities.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Properties

Derivatives of 1,8-naphthyridine have shown promise as n-type conjugated oligomers for use in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net These compounds can exhibit high fluorescence in both solution and solid states, which is a crucial characteristic for emissive materials in OLEDs. rsc.org The thermal stability of these materials is also a key factor, with some 1,8-naphthyridine derivatives demonstrating high glass-transition and decomposition temperatures, contributing to the longevity and performance of OLED devices. rsc.orgresearchgate.net

The electron-deficient nature of the 1,8-naphthyridine moiety makes it an effective electron acceptor in donor-acceptor (D-A) electroactive compounds, which are often used in OLEDs. acs.org By systematically varying the spacer linkages and substituent groups on the 1,8-naphthyridine core, the optoelectronic properties can be modulated to achieve emissions across the visible spectrum, including blue, green, and yellow light with high quantum yields. rsc.orgresearchgate.net Some 1,8-naphthyridine-based materials have been successfully incorporated into single-layer emitter OLEDs, demonstrating their potential as both emitters and electron-transport materials. rsc.org

| Compound Type | Emission Color | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Reference |

| Yellow Emitter | Yellow | 250 | 1.2 | rsc.org |

| White-Pink Emitter | White-Pink | 400 | 0.6 | rsc.org |

Coordination Chemistry and Ligand Design

The 1,8-naphthyridine framework, with its two nitrogen atoms in a fused pyridine (B92270) ring system, serves as an excellent bidentate ligand for coordinating with metal ions. nih.gov The resulting metal complexes have applications in catalysis and the development of novel materials. The rigid structure of the 1,8-naphthyridine core can enforce specific geometries on the resulting metal complexes, influencing their reactivity and electronic properties.

Proton-responsive 1,8-naphthyridine ligands have been utilized in the synthesis of bimetallic palladium and platinum complexes. flinders.edu.au This "structurally-responsive" behavior, where deprotonation of the ligand facilitates the formation of multimetallic complexes, offers a controlled route to more complex molecular architectures. flinders.edu.au These bimetallic systems are of interest for their potential cooperative effects in catalysis.

Role in Agri-Chemical Research (e.g., Fungicides, Herbicides, Insecticides)

The diverse biological activities of 1,8-naphthyridine derivatives extend to the field of agrochemicals. While the specific application of "6-Bromo-4-chloro-1,8-naphthyridine-3-carbonitrile" is not detailed, related compounds have been investigated for their potential as pesticides. nih.govnih.govresearchgate.net

Research has shown that by hybridizing the 1,8-naphthyridine scaffold with neonicotinoid core structures, novel derivatives with significant insecticidal activity can be synthesized. researchgate.net Some of these compounds have demonstrated excellent efficacy against pests like cowpea aphids, with LC50 values in the low millimolar range. researchgate.net This suggests that the 1,8-naphthyridine structure can serve as a valuable pharmacophore for the development of new insecticidal agents. researchgate.net

Corrosion Inhibition Studies and Adsorption Mechanisms

Several studies have highlighted the potential of 1,8-naphthyridine derivatives as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. psgcas.ac.innih.govpsgcas.ac.inresearchgate.net These organic compounds can adsorb onto the metal surface, forming a protective film that mitigates the corrosive effects of the acid. psgcas.ac.inresearchgate.net

The inhibition efficiency of these compounds generally increases with their concentration. psgcas.ac.in Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have indicated that 1,8-naphthyridine derivatives can act as mixed-type inhibitors, affecting both anodic and cathodic reactions. psgcas.ac.innih.gov The adsorption of these inhibitors on the metal surface is often found to follow the Langmuir adsorption isotherm, suggesting a monolayer coverage. psgcas.ac.inresearchgate.net The presence of heteroatoms like nitrogen in the 1,8-naphthyridine ring is believed to play a crucial role in the adsorption process through interactions with the metal surface. psgcas.ac.in

A study on 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives as corrosion inhibitors for N80 steel in 15% HCl demonstrated that the nature of the substituents on the naphthyridine ring significantly influences the inhibition efficiency. The order of inhibition efficiency was found to be ANC-1 > ANC-2 > ANC-3, with the inhibitors acting as mixed-type with predominant cathodic control. researchgate.net

| Inhibitor | Inhibition Efficiency Order | Control Type | Reference |

| ANC-1, ANC-2, ANC-3 | ANC-1 > ANC-2 > ANC-3 | Mixed-type with predominant cathodic control | researchgate.net |

Emerging Therapeutic Areas and Target Identification

The 1,8-naphthyridine scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.net This has spurred research into their potential in a variety of emerging therapeutic areas.

Recent studies have focused on designing 1,8-naphthyridine derivatives as inhibitors of specific molecular targets. For instance, some analogues have been synthesized and evaluated as potential topoisomerase II inhibitors for cancer therapy. nih.gov Molecular docking studies have helped in understanding the binding patterns of these compounds within the active sites of their target enzymes. nih.gov

The versatility of the 1,8-naphthyridine core allows for molecular hybridization approaches, where it is combined with other pharmacophores to create novel compounds with enhanced or new biological activities. For example, 1,8-naphthyridine-3-carbonitrile derivatives have been designed and synthesized as potential anti-mycobacterial agents. rsc.orgnih.gov

Future Perspectives in Heterocyclic Chemistry and Drug Discovery Platforms

The 1,8-naphthyridine scaffold continues to be a focal point of research in heterocyclic chemistry and drug discovery. nih.gov Its synthetic accessibility and the ability to introduce a wide range of substituents make it an ideal platform for generating diverse chemical libraries for high-throughput screening.

Future research is likely to focus on the development of more efficient and environmentally friendly synthetic methodologies for 1,8-naphthyridine derivatives. ekb.eg Furthermore, the exploration of this scaffold in new therapeutic areas, driven by a deeper understanding of disease biology and target identification, is expected to continue. The potential for 1,8-naphthyridine derivatives to modulate multiple biological targets simultaneously could also be an area of interest for treating complex diseases. The ongoing investigation into their material science applications, particularly in optoelectronics, also presents a promising avenue for future development.

Q & A

Q. What synthetic strategies are recommended for preparing 6-bromo-4-chloro-1,8-naphthyridine-3-carbonitrile and its derivatives?

The synthesis typically involves nucleophilic substitution and coupling reactions. For example, substituted phenylacetamides or piperazine-linked derivatives can be synthesized via acid-amine coupling using reagents like HOBt/EDC·HCl in DMF. Reaction conditions (e.g., 80°C for 12–24 hours) and purification via column chromatography are critical for yield optimization . Key intermediates like 2-(4-(3-cyano-1,8-naphthyridin-2-yl)piperazin-1-yl) derivatives are confirmed via IR (e.g., amide carbonyl stretch at 1694 cm⁻¹) and NMR .

Q. How can researchers validate the purity and structural integrity of synthesized 1,8-naphthyridine derivatives?

Standard protocols include:

- 1H/13C NMR to confirm substituent positions and aromaticity.

- LC-MS for molecular ion verification.

- Elemental analysis (C, H, N) to ensure stoichiometric purity.

- Single-crystal X-ray diffraction (SCXRD) for unambiguous structural determination, as demonstrated for ANC-5 (triclinic system, CCDC 2342616) .

Q. What in vitro assays are used to evaluate anti-mycobacterial activity?

The Microplate Alamar Blue Assay (MABA) against Mtb H37Rv is standard. Compounds are tested in triplicate, with MIC values reported as mean ± SD. For example, ANA-12 showed MIC = 6.25 µg/mL, comparable to rifampicin (98% inhibition) . Cytotoxicity is assessed using human embryonic kidney (HEK) cells to confirm selectivity .

Advanced Research Questions

Q. How do structural modifications influence anti-tubercular activity in 1,8-naphthyridine derivatives?

Structure-Activity Relationship (SAR) studies reveal:

- Nitroheterocyclic substituents (e.g., 5-nitrofuran in ANA-12) enhance potency due to redox-activated nitro group interactions with mycobacterial enzymes .

- Piperazine linkers improve solubility and target engagement, as seen in ANC-5’s hydrogen bonding with cytochrome P450 .

- Cyanogroups stabilize π-π stacking in enzyme active sites, critical for binding affinity .

Q. How can crystallographic data resolve contradictions in reported MIC values across studies?

Discrepancies in MIC values (e.g., 0.25–6.25 µg/mL) may arise from structural polymorphism or assay conditions. SCXRD analysis (e.g., ANC-5’s triclinic packing) clarifies conformation-dependent activity. Molecular docking (e.g., ANA-12’s −8.424 kcal/mol docking score vs. co-crystal ligand’s −11.08 kcal/mol) further validates target binding .

Q. What computational methods support the design of novel 1,8-naphthyridine analogs?

Q. How do researchers address solubility challenges in biological testing?

Q. What orthogonal techniques confirm mechanistic hypotheses for anti-TB activity?

Q. How are synthetic byproducts or degradation products characterized?

- HPLC-DAD/MS monitors reaction progress and identifies impurities.

- Forced degradation studies (heat, light, pH extremes) assess stability, with LC-MS/MS elucidating degradation pathways .

Q. What collaborative approaches bridge synthetic chemistry and translational research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.